molecular formula C4H4N2O3 B1221707 5-Hydroxyuracil CAS No. 20636-41-3

5-Hydroxyuracil

Cat. No.: B1221707
CAS No.: 20636-41-3
M. Wt: 128.09 g/mol
InChI Key: OFJNVANOCZHTMW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Hydroxyuracil, also known as Isobarbituric acid, is a derivative of the nucleic acid base uracil . It is formed by the action of hydroxyl radicals on DNA . The primary target of this compound is DNA, where it can cause damage and is considered a biomarker of DNA damage .

Mode of Action

This compound is an oxidized form of cytosine that is produced by the oxidative deamination of cytosines by reactive oxygen species . It can miscode for adenine and is potentially mutagenic .

Biochemical Pathways

The formation of this compound in DNA is a result of the action of hydroxyl radicals on DNA . This process is part of the oxidative stress response in cells, which can lead to DNA damage and potentially contribute to various pathological conditions, including cancer and neurodegenerative diseases .

Pharmacokinetics

Given its role in dna damage, it is likely that its presence and effects within the body are influenced by various factors, including the body’s dna repair mechanisms and the presence of reactive oxygen species .

Result of Action

The presence of this compound in DNA can lead to DNA damage, which has been linked to various toxicological effects, including cancer and neurodegeneration . For example, the synthesis of this compound in DNA is elevated in a number of cancer types, such as colon, lung, and breast cancer . This suggests that this compound might be involved in the initiation and advancement of these malignancies .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, exposure to ionizing radiation can lead to the formation of this compound in DNA . This suggests that environmental factors that increase the production of reactive oxygen species or hydroxyl radicals could potentially enhance the formation and effects of this compound .

Biochemical Analysis

Biochemical Properties

5-Hydroxyuracil plays a crucial role in biochemical reactions, particularly in the context of DNA damage and repair. It is formed by the action of hydroxyl radicals on DNA . This compound does not distort the DNA molecule and is bypassed by replicative DNA polymerases . It can miscode for adenine, making it potentially mutagenic . Enzymes such as DNA glycosylases are involved in the repair of this compound by excising the damaged base from DNA .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is considered a biomarker of DNA damage and has been linked to the development of several cancers, including colon, lung, and breast cancer . Additionally, this compound can damage nerve cells’ DNA, potentially contributing to neurodegenerative diseases such as Parkinson’s and Alzheimer’s . It also plays a role in the toxic effects of radiation exposure, as it is formed in DNA following exposure to ionizing radiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form stable base pairs with all four bases in a DNA duplex, which can lead to miscoding and mutagenesis . The compound is produced by the oxidative deamination of cytosines by reactive oxygen species . It does not distort the DNA molecule and is bypassed by replicative DNA polymerases . Additionally, metal-mediated base-pair switching involving this compound has been demonstrated, which can induce DNA strand displacement and molecular device operations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is formed in DNA following exposure to ionizing radiation and may contribute to the development of radiation-induced cancer . The stability and degradation of this compound in DNA over time are important factors in understanding its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that the synthesis of this compound in DNA is elevated in a number of cancer types, suggesting a dose-dependent relationship . High doses of this compound may lead to toxic or adverse effects, including increased DNA damage and potential mutagenesis .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA damage and repair. It is produced by the oxidative deamination of cytosines by reactive oxygen species . Enzymes such as DNA glycosylases are responsible for excising this compound from DNA, thereby preventing mutagenesis . The compound’s involvement in these pathways highlights its role in maintaining genomic stability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed as part of the DNA damage response. It interacts with DNA glycosylases, which recognize and excise the damaged base from DNA . This interaction is crucial for the localization and accumulation of this compound in areas of DNA damage, facilitating its repair and preventing mutagenesis .

Subcellular Localization

This compound is localized within the nucleus, where it is incorporated into DNA as a result of oxidative damage . The compound’s activity and function are influenced by its subcellular localization, as it interacts with DNA glycosylases and other repair enzymes to excise the damaged base . This localization is essential for the effective repair of DNA damage and the maintenance of genomic stability.

Preparation Methods

5-Hydroxyuracil can be synthesized through the oxidative deamination of cytosine by reactive oxygen species This process involves the removal of an amino group from cytosine, resulting in the formation of this compound

Chemical Reactions Analysis

5-Hydroxyuracil undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include reactive oxygen species for oxidation and various DNA polymerases for substitution reactions. The major products formed from these reactions include this compound itself and potentially mutagenic DNA sequences.

Properties

IUPAC Name

5-hydroxy-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1,7H,(H2,5,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJNVANOCZHTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174667
Record name Pyrimidine-2,4,5-triol
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Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20636-41-3
Record name 5-Hydroxy-2,4(1H,3H)-pyrimidinedione
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Record name Pyrimidine-2,4,5-triol
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Record name Isobarbituric acid
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Record name Pyrimidine-2,4,5-triol
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Record name Pyrimidine-2,4,5-triol
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Synthesis routes and methods

Procedure details

According to the synthetic method shown in Scheme A, above, bromine is added dropwise to an ice-cooled solution or suspension of a pyrimidine-2,4(1H,3H)-dione derivative of formula (III) in water until the solution or suspension is colored pale yellow. The pyrimidine-2,4(1H,3H)-dione derivatives of formula (III) are prepared, for example, by the methods described in Heterocyclic Compounds 16, The pyrimidine supplement II, D. J. Brown, An Interscience Publication, John Willy & Sons, New York, 1985, Table LVIII, page 728. To the resulting pale yellow solution or suspension is added carefully an ice cold saturated aqueous NaHCO3 solution. The resulting reaction mixture is refluxed, the solvent is removed and the residue is recrystallized from an appropriate solvent or chromatographed over silica-gel to give a 5-hydroxyprimidine-2,4(1H,3H)-dione derivative of formula (IV).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxyuracil
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5-Hydroxyuracil
Reactant of Route 3
5-Hydroxyuracil
Reactant of Route 4
5-Hydroxyuracil
Reactant of Route 5
5-Hydroxyuracil
Reactant of Route 6
5-Hydroxyuracil

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